Cas no 52629-44-4 (2-(4-isopropylphenyl)acetyl chloride)
2-(4-isopropylphenyl)acetyl chloride Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetyl chloride, 4-(1-methylethyl)-
- 2-(4-isopropylphenyl)acetyl chloride
- 2-(4-propan-2-ylphenyl)acetyl chloride
- 4-Isopropylphenylacetyl chloride
- AKOS026676970
- 52629-44-4
- 2-[4-(propan-2-yl)phenyl]acetyl chloride
- CCA62944
- DB-312662
- MFCD12024949
- F2146-0481
- EN300-239738
- DTXSID10629423
- [4-(Propan-2-yl)phenyl]acetyl chloride
- SCHEMBL1713859
- 4-ISOPROPYLPHENYLACETYLCHLORIDE
- G90224
-
- MDL: MFCD12024949
- Inchi: 1S/C11H13ClO/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3
- InChI Key: UHVGNVUYVXIYSH-UHFFFAOYSA-N
- SMILES: ClC(CC1C=CC(=CC=1)C(C)C)=O
Computed Properties
- Exact Mass: 196.06559
- Monoisotopic Mass: 196.0654927g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
2-(4-isopropylphenyl)acetyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I779513-25mg |
4-Isopropylphenylacetyl Chloride |
52629-44-4 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I779513-50mg |
4-Isopropylphenylacetyl Chloride |
52629-44-4 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I779513-250mg |
4-Isopropylphenylacetyl Chloride |
52629-44-4 | 250mg |
$ 295.00 | 2022-06-04 | ||
| Apollo Scientific | OR200093-1g |
4-Isopropylphenylacetyl chloride |
52629-44-4 | 95 | 1g |
£306.00 | 2025-02-19 | |
| abcr | AB540480-1 g |
4-Isopropylphenylacetyl chloride; . |
52629-44-4 | 1g |
€378.40 | 2023-04-14 | ||
| Apollo Scientific | OR200093-250mg |
4-Isopropylphenylacetyl chloride |
52629-44-4 | 95 | 250mg |
£171.00 | 2025-02-19 | |
| Apollo Scientific | OR200093-500mg |
4-Isopropylphenylacetyl chloride |
52629-44-4 | 95 | 500mg |
£234.00 | 2025-02-19 | |
| A2B Chem LLC | AG28239-100mg |
4-Isopropylphenylacetylchloride |
52629-44-4 | 95% | 100mg |
$40.00 | 2024-04-19 | |
| A2B Chem LLC | AG28239-250mg |
4-Isopropylphenylacetylchloride |
52629-44-4 | 95% | 250mg |
$67.00 | 2024-04-19 | |
| A2B Chem LLC | AG28239-1g |
4-Isopropylphenylacetylchloride |
52629-44-4 | 95% | 1g |
$178.00 | 2024-04-19 |
2-(4-isopropylphenyl)acetyl chloride Suppliers
2-(4-isopropylphenyl)acetyl chloride Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2-(4-isopropylphenyl)acetyl chloride
Introduction to 2-(4-isopropylphenyl)acetyl chloride (CAS No. 52629-44-4)
2-(4-isopropylphenyl)acetyl chloride, identified by the chemical compound code CAS No. 52629-44-4, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, characterized by its acetyl chloride functional group attached to a 4-isopropylphenyl moiety, has garnered attention due to its versatile applications in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
The structural motif of 2-(4-isopropylphenyl)acetyl chloride consists of a benzene ring substituted with an isopropyl group at the para position relative to the acetyl chloride moiety. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable building block in synthetic chemistry. The presence of the acetyl chloride group enhances reactivity, facilitating nucleophilic substitution reactions that are pivotal in constructing more intricate scaffolds.
In recent years, advancements in medicinal chemistry have highlighted the utility of 2-(4-isopropylphenyl)acetyl chloride in the design of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in synthesizing compounds that modulate enzyme activity, which is crucial for treating conditions such as inflammation, metabolic disorders, and neurodegenerative diseases. The isopropylphenyl substituent contributes to selective binding interactions with biological targets, improving the efficacy and selectivity of drug candidates.
One notable application of 2-(4-isopropylphenyl)acetyl chloride is in the synthesis of nonsteroidal anti-inflammatory drug (NSAID) analogs. Researchers have leveraged its structural features to develop derivatives with enhanced pharmacokinetic profiles and reduced side effects. The acetyl chloride functionality allows for facile introduction of additional substituents, enabling fine-tuning of molecular properties such as solubility and metabolic stability. These modifications are critical for optimizing drug-like characteristics and improving therapeutic outcomes.
Moreover, the compound has found relevance in the development of kinase inhibitors, which are widely used in oncology. By serving as a precursor for more complex molecules, 2-(4-isopropylphenyl)acetyl chloride aids in constructing scaffolds that selectively inhibit aberrant signaling pathways involved in cancer progression. Recent studies have shown promising results in using this intermediate to create inhibitors of tyrosine kinases and other relevant targets, underscoring its importance in oncology research.
The synthetic utility of 2-(4-isopropylphenyl)acetyl chloride extends beyond pharmaceutical applications. It is also employed in materials science, where it contributes to the development of advanced polymers and coatings with tailored properties. The reactivity of the acetyl chloride group enables cross-coupling reactions and other transformations that yield polymers with enhanced durability and functionality. This versatility underscores the broad industrial relevance of this compound.
In conclusion, 2-(4-isopropylphenyl)acetyl chloride (CAS No. 52629-44-4) represents a cornerstone intermediate in modern synthetic chemistry. Its unique structural features and reactivity make it indispensable in pharmaceutical research, particularly for designing novel therapeutic agents targeting diverse diseases. As research continues to uncover new applications and refine synthetic methodologies, the significance of this compound is expected to grow further, solidifying its role as a key player in both academic and industrial settings.
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